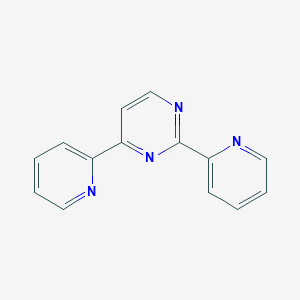

2,4-Dipyridin-2-ylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dipyridin-2-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with pyridine rings at the 2 and 4 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dipyridin-2-ylpyrimidine typically involves the condensation of pyridine-2-carbaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization or chromatography techniques to isolate the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dipyridin-2-ylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of halogenated or aminated pyridine derivatives.

Applications De Recherche Scientifique

Chemical Applications

Coordination Chemistry and Catalysis

- 2,4-Dipyridin-2-ylpyrimidine acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are utilized in various catalytic processes, enhancing reaction efficiencies and selectivities.

Synthesis of Novel Compounds

- The compound serves as a building block for synthesizing complex organic molecules. Its derivatives have been explored for their unique chemical properties, leading to the development of new materials with tailored functionalities .

Biological Applications

Antimicrobial and Antiviral Properties

- Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown it effectively inhibits the growth of Gram-negative bacteria such as E. coli and K. pneumoniae, demonstrating potential as an antibacterial agent . Additionally, it has been investigated for antiviral properties against viruses like Zika virus (ZIKV) and Dengue virus (DENV), showing promising results in inhibiting viral replication .

Antitumor Activity

- The compound has been studied for its antitumor effects, particularly its ability to induce apoptosis in cancer cells. In vitro studies revealed that certain derivatives significantly inhibited tumor cell proliferation by targeting key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

- This compound derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces inflammation in various models, making these compounds candidates for treating inflammatory diseases .

Antifibrotic Activity

- Recent studies highlight the antifibrotic potential of this compound derivatives. These compounds inhibit collagen deposition in fibrotic tissues, offering therapeutic avenues for conditions like liver fibrosis .

Industrial Applications

Materials Science

- The compound is employed in developing new materials due to its unique electronic properties. It has been used in creating advanced coatings and polymers that exhibit enhanced performance characteristics .

Photocatalysis

- In the field of photocatalysis, this compound-based ruthenium complexes have been explored as photosensitizers for hydrogen evolution reactions under light irradiation. These complexes show improved photophysical properties and catalytic activity compared to traditional photosensitizers .

Case Studies

Mécanisme D'action

The mechanism of action of 2,4-Dipyridin-2-ylpyrimidine involves its interaction with specific molecular targets and pathways:

Antimicrobial and Antiviral: Inhibits the activity of enzymes essential for the survival and replication of microorganisms and viruses.

Antitumor: Induces apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

Antifibrotic: Inhibits the expression of collagen and other extracellular matrix proteins, reducing fibrosis in affected tissues.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diaminopyrimidine: Known for its antitumor and anti-inflammatory activities.

2,4-Diazidopyrido[3,2-d]pyrimidine: Used in the synthesis of tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.

Uniqueness

2,4-Dipyridin-2-ylpyrimidine stands out due to its dual pyridine substitution, which enhances its binding affinity and specificity for various biological targets. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound in medicinal chemistry .

Propriétés

IUPAC Name |

2,4-dipyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-3-8-15-11(5-1)12-7-10-17-14(18-12)13-6-2-4-9-16-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWHWESCCMXPNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.